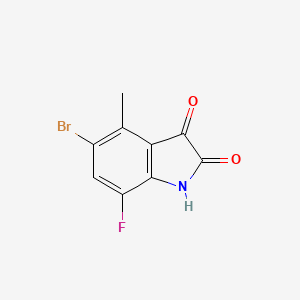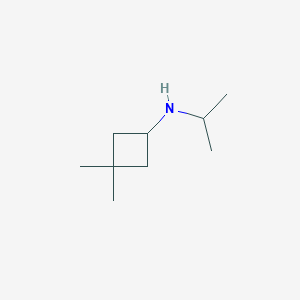![molecular formula C9H14N2O2S B13233640 3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13233640.png)
3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a piperidine ring and a thiazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted piperidine compounds.
Scientific Research Applications
3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as diabetes and inflammation.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds such as piperine and piperidinone, which also contain the piperidine ring and exhibit similar biological activities.
Thiazolidine derivatives: Compounds like thiazolidinediones, which are used in the treatment of diabetes, share the thiazolidine-2,4-dione moiety.
Uniqueness
3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the piperidine ring and thiazolidine-2,4-dione moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-(piperidin-2-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-3-1-2-4-10-7/h7,10H,1-6H2 |
InChI Key |
JWULDYFZVVEFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)CSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


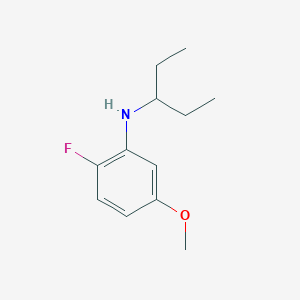
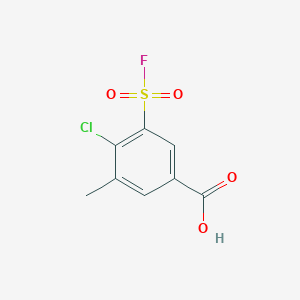

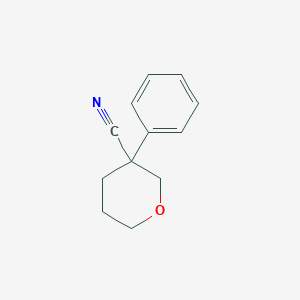
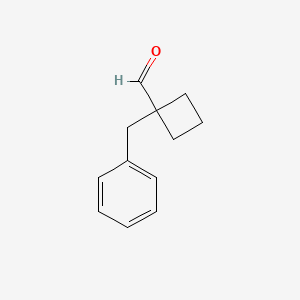
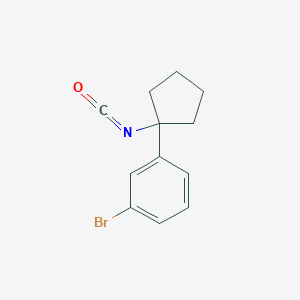

amine](/img/structure/B13233596.png)


amine](/img/structure/B13233622.png)
